4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the methoxyethyl group. The final step involves the formation of the pyrrolidinone ring and the attachment of the methylsulfanylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar benzodiazole ring structure and are known for their diverse biological activities.
Indole Derivatives: Indole compounds also feature a fused ring system and have been extensively studied for their pharmacological properties.
Quinolones: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Uniqueness
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O2S/c1-26-11-10-23-19-9-4-3-8-18(19)22-21(23)15-12-20(25)24(14-15)16-6-5-7-17(13-16)27-2/h3-9,13,15H,10-12,14H2,1-2H3 |
InChI Key |
AGLJAHNCDGRQIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Origin of Product |
United States |
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